molecular formula C14H20N4O3S B11791752 Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Cat. No.: B11791752
M. Wt: 324.40 g/mol
InChI Key: QWTPYKNHSVSZKC-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with a tert-butyl carbamate group at position 6, a methylthio (-SMe) substituent at position 2, and a carbamoyl (-CONH₂) group at position 3. This scaffold is highly versatile in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding (via the carbamoyl group) and hydrophobic interactions (via the methylthio group).

Properties

Molecular Formula

C14H20N4O3S

Molecular Weight

324.40 g/mol

IUPAC Name

tert-butyl 4-carbamoyl-2-methylsulfanyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H20N4O3S/c1-14(2,3)21-13(20)18-6-5-9-8(7-18)10(11(15)19)17-12(16-9)22-4/h5-7H2,1-4H3,(H2,15,19)

InChI Key

QWTPYKNHSVSZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)SC)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with tert-butyl carbamate and methylthiol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is evident when compared to analogs within the pyrido[4,3-d]pyrimidine class. Below is a detailed analysis of key differences and similarities:

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Key Differences Biological/Functional Implications
Tert-butyl 4-chloro-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 4-Cl, 2-SMe 315.82 Chlorine at position 4 instead of carbamoyl Higher electrophilicity at C4; potential for nucleophilic substitution reactions. Less polar than carbamoyl, reducing solubility.
Tert-butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 4-OH, 2-SH Not reported Hydroxy and mercapto groups at positions 4 and 2 Increased hydrogen-bonding capacity but lower stability due to thiol oxidation susceptibility.
Tert-butyl 2-(ethylamino)-4-carbamoyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 2-NHEt, 4-CONH₂ Not reported Ethylamino at position 2 instead of methylthio Enhanced basicity and potential for hydrogen bonding; altered receptor affinity.
Ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 4-Cl, 6-COOEt Not reported Ethyl ester at position 6 instead of tert-butyl carbamate Reduced steric bulk at position 6; ester hydrolysis susceptibility.

Physicochemical Properties

Property Target Compound 4-Chloro Analog 4-Hydroxy Analog
Solubility Moderate (carbamoyl enhances polarity) Low (chloro reduces polarity) High (hydroxy increases polarity)
Stability Stable under inert conditions Susceptible to nucleophilic substitution Prone to oxidation (thiol group)
Synthetic Versatility High (methylthio and carbamoyl are reactive handles) Moderate (chloro allows substitutions) Limited (hydroxy requires protection)

Biological Activity

Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate, with the CAS number 1412452-79-9, is a complex organic compound belonging to the pyrido[4,3-D]pyrimidine class. Its unique bicyclic structure and various functional groups suggest potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on available literature.

  • Molecular Formula : C14H20N4O3S
  • Molecular Weight : 324.4 g/mol
  • Predicted Melting Point : 484.1 ± 45.0 °C
  • Density : 1.32 ± 0.1 g/cm³

Research indicates that compounds with similar structures may exhibit significant biological activities, particularly as modulators of the Aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in mediating the effects of environmental toxins and has implications in cancer biology and immune responses. The potential for this compound to influence AhR activity could make it a candidate for further pharmacological studies targeting these pathways .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown inhibitory effects on cyclooxygenase enzymes (COX), which are key players in inflammation. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (μM)Reference
Celecoxib0.04 ± 0.01
Pyrimidine Derivative A0.04 ± 0.09
Pyrimidine Derivative B0.04 ± 0.02

Neuroprotective Effects

In studies involving neurodegenerative models, compounds similar to this compound demonstrated protective effects against amyloid-beta toxicity in astrocytes. These findings suggest that such compounds could inhibit the aggregation of amyloid peptides and reduce neuroinflammation—key factors in Alzheimer's disease pathology .

Case Studies

  • Astrocyte Protection : A study examined the protective effects of a related compound against amyloid-beta-induced cell death in astrocytes. The results indicated a significant reduction in inflammatory markers such as TNF-α and free radicals when treated with the compound .
  • In Vivo Models : In vivo experiments using scopolamine-induced models showed that treatment with pyrimidine derivatives led to decreased levels of amyloid-beta and improved cognitive function compared to control groups .

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